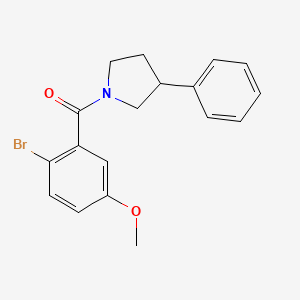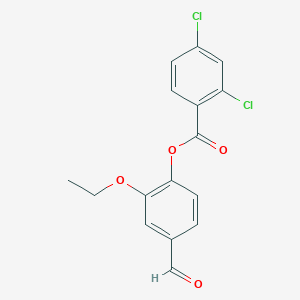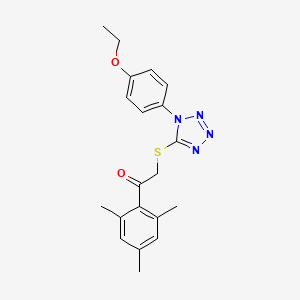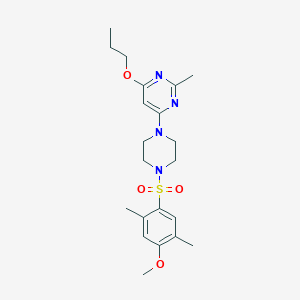![molecular formula C17H18N4O3 B2919251 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide CAS No. 1797574-71-0](/img/structure/B2919251.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide” is a compound with the molecular formula C17H18N4O3 . It belongs to the family of five-membered heterocycles known as isoxazoles, which are of immense importance due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the reaction of amines with hydroxylamine hydrochloride . In some cases, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties has led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Molecular Structure Analysis
Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as therapeutic agents . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique
Molecular Interactions and Receptor Antagonism
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structural framework, demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. This study provides insights into the molecule's conformational stability and suggests its steric interaction with the receptor, highlighting its potential in influencing cannabinoid receptor-mediated pathways (Shim et al., 2002).
Synthesis and Evaluation of Heterocyclic Carboxamides
Research into heterocyclic analogues of certain carboxamides, including compounds with a benzodioxazole and piperidinyl structure, has shown promise in their evaluation as antipsychotic agents. These studies assess the compounds' binding affinities to various neurotransmitter receptors and their in vivo activities, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).
Antimicrobial Activity of Substituted Benzothiazoles
A series of substituted benzothiazoles, including derivatives with benzo[d]isoxazole and piperidinyl components, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit good to moderate activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Anuse et al., 2019).
Anti-Fatigue Effects of Benzamide Derivatives
The synthesis and evaluation of benzamide derivatives, such as those containing piperidine and benzodioxole moieties, have demonstrated anti-fatigue effects in animal models. These findings suggest the compounds' potential in enhancing physical performance and mitigating fatigue (Wu et al., 2014).
Antimicrobial and Anti-Arrhythmic Activities
Further studies on N-substituted derivatives of acetamide with piperidinyl and oxadiazolyl structures have revealed their moderate to significant antimicrobial activity. Additionally, some compounds in this class have shown anti-arrhythmic activity, highlighting their therapeutic potential in treating infections and cardiac arrhythmias (Khalid et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of this compound are the G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking and signaling . This can lead to changes in the downstream effects of these receptors, including their ability to desensitize and signal .
Pharmacokinetics
The compound’s potent inhibitory activities toward grk-2 and -5 suggest that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of GRK-2 and -5 . This can lead to changes in the regulation of receptor trafficking and signaling, potentially impacting the treatment of cardiovascular disease .
Orientations Futures
Isoxazole derivatives, including “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide”, have shown promising biological activities, making them potential candidates for the development of clinically viable drugs . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Propriétés
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(15-5-8-19-24-15)18-11-12-6-9-21(10-7-12)17-20-13-3-1-2-4-14(13)23-17/h1-5,8,12H,6-7,9-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLUCUFGPAOXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2919173.png)

![1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2919180.png)


![(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2919184.png)

![4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2919186.png)

![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2919191.png)